molecular formula C22H21NO2 B3461393 N-2-biphenylyl-2-(2,5-dimethylphenoxy)acetamide

N-2-biphenylyl-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B3461393
M. Wt: 331.4 g/mol
InChI Key: JCOAWYQSMZBAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-(2,5-dimethylphenoxy)acetamide, also known as BDP-12, is a chemical compound that has gained significant attention in the field of scientific research. BDP-12 belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties.

Mechanism of Action

N-2-biphenylyl-2-(2,5-dimethylphenoxy)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activity of COX-2. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response. By inhibiting NF-κB activation, this compound reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of inflammation. This compound also reduces the production of pro-inflammatory cytokines and chemokines. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-2-(2,5-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a potent anti-inflammatory and analgesic agent that has been well-studied in animal models of inflammation. This compound is also readily available and has a well-established synthesis method. However, one limitation of this compound is that it has not been extensively tested in human studies, and its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of N-2-biphenylyl-2-(2,5-dimethylphenoxy)acetamide. One direction is to further investigate the mechanism of action of this compound and its effects on other signaling pathways involved in the inflammatory response. Another direction is to test the safety and efficacy of this compound in human studies. Additionally, this compound could be used in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, this compound could be modified to improve its pharmacokinetic properties and increase its bioavailability.

Scientific Research Applications

N-2-biphenylyl-2-(2,5-dimethylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. This compound has been tested in animal models of inflammation and has been shown to reduce inflammation and pain.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-16-12-13-17(2)21(14-16)25-15-22(24)23-20-11-7-6-10-19(20)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOAWYQSMZBAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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